molecular formula C15H20BrNO2 B7892949 tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B7892949
M. Wt: 326.23 g/mol
InChI Key: JNCUUJFKWXBYTB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butylamine and pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the bromophenyl group.

    Substitution: Compounds with substituted functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be used in the development of new drugs and therapeutic agents.

Medicine: this compound is used in the synthesis of pharmaceuticals that target specific diseases or conditions. It may be involved in the development of drugs for cancer, neurological disorders, and other medical conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.

Comparison with Similar Compounds

  • tert-Butyl 3-bromopyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
  • tert-Butyl ®-2-(4-bromophenyl)pyrrolidine-1-carboxylate

Comparison:

  • tert-Butyl 3-bromopyrrolidine-1-carboxylate has a similar structure but lacks the phenyl group, making it less complex.
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate has a piperidine ring instead of a pyrrolidine ring, which may affect its reactivity and biological activity.
  • tert-Butyl ®-2-(4-bromophenyl)pyrrolidine-1-carboxylate is a stereoisomer of the original compound, which can lead to differences in its chemical and biological properties.

Conclusion

tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a versatile compound with various applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules

Properties

IUPAC Name

tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUUJFKWXBYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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